molecular formula C14H10BrN3O2 B2864538 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide CAS No. 1210862-59-1

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B2864538
CAS No.: 1210862-59-1
M. Wt: 332.157
InChI Key: VJWTXOBHILDUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a furan-carboxamide core with a pyrazole-containing aniline, a structural motif found in compounds with diverse biological activities. The presence of the pyrazole heterocycle is a key feature, as this scaffold is recognized as a potent medicinal framework with a broad spectrum of reported biological activities. Pyrazole-containing compounds are frequently investigated for their anti-microbial, anti-inflammatory, and anticancer properties . Furthermore, structural analogs featuring a pyrazole moiety linked to a phenyl ring have been specifically explored as inhibitors of kinases like BRAF, a validated target in cancer research such as melanoma . The bromofuran carboxamide segment of the molecule is another pharmacophore of interest, often associated with biological activity in various synthesized derivatives . This combination of heterocycles makes 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide a valuable building block for researchers developing novel therapeutic agents. Its primary research applications include use as a key intermediate in organic synthesis and as a candidate for screening against a range of biological targets, particularly in the development of anti-infective and targeted cancer therapies. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-13-6-5-12(20-13)14(19)17-10-3-1-9(2-4-10)11-7-8-16-18-11/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWTXOBHILDUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromofuran-2-carbonyl Chloride

The acylation precursor, 5-bromofuran-2-carbonyl chloride, is typically prepared by treating 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux. This method achieves near-quantitative conversion, as evidenced by the synthesis of analogous furan-2-carbonyl chlorides.

Reaction Conditions :

  • Temperature : 70–80°C
  • Duration : 3–4 hours
  • Yield : >95%

Amide Coupling with 4-(1H-Pyrazol-3-yl)aniline

The coupling of 5-bromofuran-2-carbonyl chloride with 4-(1H-pyrazol-3-yl)aniline proceeds via nucleophilic acyl substitution. Triethylamine (Et₃N) is employed as a base to scavenge HCl, facilitating the reaction in anhydrous dichloromethane (DCM).

Optimized Protocol :

  • Dissolve 4-(1H-pyrazol-3-yl)aniline (1.0 equiv) in dry DCM.
  • Add Et₃N (1.1 equiv) dropwise under nitrogen.
  • Introduce 5-bromofuran-2-carbonyl chloride (1.05 equiv) slowly to mitigate exothermicity.
  • Stir at room temperature for 12 hours.

Yield : 83–89%

Alternative Cyclization Strategies for Pyrazole Formation

Silver(I)-Mediated Cyclization of Alkynyl Precursors

Recent work demonstrates the utility of silver(I) ions in promoting 5-endo-dig cyclizations to construct pyrazole rings. For example, 4-alkynyl-3-hydroxypyrazoles undergo ring closure to yield 2H-furo[2,3-c]pyrazole systems.

Application to Target Molecule :

  • Synthesize 4-ethynyl-3-hydroxy-1-phenyl-1H-pyrazole via Sonogashira coupling.
  • Treat with AgNO₃ (1.2 equiv) in acetonitrile at 80°C.

Yield : 70–78%

Hydrazine Cyclocondensation

Pyrazole rings can also be formed by reacting α,β-unsaturated ketones or alkynes with hydrazines. For instance, 4-aminophenylacetylene reacts with hydrazine hydrate to yield 4-(1H-pyrazol-3-yl)aniline.

Conditions :

  • Reagents : Hydrazine hydrate (2.0 equiv), ethanol
  • Temperature : Reflux
  • Duration : 6 hours

Yield : 65–72%

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield Range
Suzuki Coupling High regioselectivity; broad substrate scope Requires pyrazole boronic acids 60–85%
Silver Cyclization Atom-economical; mild conditions Limited to specific alkynyl precursors 70–78%
Hydrazine Cyclization Low-cost reagents Moderate yields; competing side reactions 65–72%

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s closest analogs differ primarily in the substituents on the phenyl ring or the heterocyclic systems attached. Key comparisons include:

Compound Name Structural Features Molecular Weight Key Properties/Activities
5-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide (Target) Pyrazole at phenyl para-position, brominated furan 348.22 g/mol Potential kinase inhibition (inferred from JNK-targeting analogs )
5-Bromo-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide Triazolo-pyridazin group replaces pyrazole 410.25 g/mol Enhanced π-stacking due to fused triazolo-pyridazin; possible improved solubility
5-Bromo-N-(4-piperidin-1-ylphenyl)furan-2-carboxamide Piperidine replaces pyrazole 349.23 g/mol Increased lipophilicity (logP ~3.2); potential CNS penetration
5-Bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]furan-2-carboxamide Chloro and morpholine substituents 399.65 g/mol Polar morpholine group improves aqueous solubility; chloro enhances electrophilicity
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide Propenyloxy group at phenyl para-position 322.15 g/mol Reduced steric hindrance; potential for covalent binding via propenyl group

Physicochemical Properties

  • Lipophilicity (logP) : The target compound (logP ~2.8) is less lipophilic than the piperidine analog (logP ~3.2) but more hydrophobic than the morpholine derivative (logP ~1.9) .
  • Solubility : The morpholine and triazolo-pyridazin analogs exhibit higher aqueous solubility due to polar substituents , whereas the propenyloxy derivative’s solubility is moderate .
  • Thermal Stability : Pyrazole-containing compounds (e.g., the target) show higher melting points (~250–300°C) compared to morpholine or piperidine analogs (~200–220°C), attributed to stronger intermolecular hydrogen bonding .

Computational and Experimental Insights

  • Noncovalent Interactions: Analysis using Multiwfn reveals that the pyrazole group in the target compound participates in strong hydrogen bonds (N–H···O) and weak C–H···π interactions, unlike the triazolo-pyridazin analog’s dominant π-π stacking .
  • Electron Density Mapping : The bromine atom in the furan ring exhibits a σ-hole, facilitating halogen bonding with protein residues, as seen in JNK inhibitors .
  • Synthetic Accessibility : The target compound is synthesized via amide coupling (similar to ), with yields (~40–50%) comparable to morpholine and piperidine analogs .

Biological Activity

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes available data on its biological activity, supported by case studies and relevant research findings.

  • IUPAC Name : 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide
  • Molecular Formula : C15H12BrN3O2
  • Molecular Weight : 364.17 g/mol
  • Canonical SMILES : C1=CC(=CC=C1C(=O)N2C=CC(=N2)C(=O)C3=CC=C(O3)Br)N4C=CN=N4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide. A comprehensive evaluation of various pyrazole compounds showed significant inhibition against several bacterial strains. For instance, a study reported that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamideTBDTBD
Pyrazole Derivative 4a0.22Staphylococcus aureus
Pyrazole Derivative 5a0.25Staphylococcus epidermidis

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to the target compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway . In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives could effectively reduce inflammation with minimal side effects on gastric tissues.

Case Study: In Vivo Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of various pyrazole derivatives, it was found that one compound exhibited an edema inhibition percentage of over 60%, significantly outperforming traditional anti-inflammatory drugs like celecoxib .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have also been explored. Compounds with structural similarities to 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide have been identified as selective androgen receptor modulators (SARMs), showing promise in treating prostate cancer . These compounds demonstrated high affinity for androgen receptors and inhibited the proliferation of cancer cell lines effectively.

Table 2: Anticancer Activity Overview

CompoundActivity TypeTarget Cancer Type
5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamideSARMProstate Cancer
Pyrazole Derivative XProliferation InhibitionVarious Cancer Cell Lines

Q & A

Synthesis and Optimization

Basic: What are standard synthetic routes for preparing 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide? Answer: The compound is typically synthesized via multi-step reactions, including:

  • Amide bond formation between 5-bromofuran-2-carboxylic acid and 4-(1H-pyrazol-3-yl)aniline using coupling agents like HATU or DCC .
  • Heterocyclic ring construction (e.g., pyrazole formation) via cyclocondensation of hydrazines with diketones or alkynes under reflux conditions .
  • Purification via column chromatography and recrystallization, monitored by TLC and HPLC .

Advanced: How can reaction conditions be optimized to improve yield and purity for intermediates? Answer: Key strategies include:

  • Solvent selection (e.g., DMF for polar intermediates, THF for nucleophilic substitutions) to enhance solubility and reduce side reactions .
  • Temperature control (e.g., low temperatures for sensitive intermediates like azides) to prevent decomposition .
  • Catalyst screening (e.g., Pd catalysts for cross-coupling steps) to accelerate Suzuki-Miyaura reactions .
  • In-line analytics (e.g., FTIR for real-time monitoring of carbonyl intermediates) .

Structural Characterization

Basic: What analytical techniques are essential for confirming the structure of this compound? Answer: Core methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of the pyrazole, furan, and phenyl moieties .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (using SHELX programs ) for unambiguous 3D structure determination .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved? Answer: Use:

  • Variable-temperature NMR to identify dynamic processes (e.g., rotational barriers in amide bonds) .
  • DFT calculations (via Gaussian or Multiwfn ) to simulate NMR spectra and assign ambiguous peaks .
  • Heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals in complex regions .

Biological Activity and Mechanism

Basic: What biological targets are hypothesized for this compound? Answer: Based on structural analogs, potential targets include:

  • Kinase enzymes (e.g., EGFR, VEGFR) due to the pyrazole’s ATP-binding site mimicry .
  • GPCRs (e.g., serotonin receptors) via the furan-carboxamide scaffold’s hydrogen-bonding capacity .
  • Antimicrobial targets (e.g., bacterial topoisomerases) inferred from bromofuran derivatives’ activity .

Advanced: How can structure-activity relationship (SAR) studies address contradictory bioactivity data? Answer:

  • Fragment-based drug design to isolate pharmacophores (e.g., replacing bromine with other halogens) .
  • Molecular docking (AutoDock, Schrödinger) to predict binding modes and rationalize potency variations .
  • Metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .

Computational Modeling

Advanced: What computational tools predict the compound’s reactivity or binding affinity? Answer:

  • Multiwfn for electron density topology analysis (e.g., ESP maps to identify nucleophilic sites) .
  • MD simulations (GROMACS) to study solvation effects and conformational flexibility .
  • QSAR models using descriptors like LogP and polar surface area to correlate structure with activity .

Stability and Degradation

Basic: What conditions destabilize this compound during storage or experiments? Answer:

  • Photodegradation due to the bromine atom’s susceptibility to UV light; store in amber vials .
  • Hydrolysis of the amide bond under acidic/basic conditions; use neutral buffers .

Advanced: How can degradation pathways be mapped to improve formulation? Answer:

  • Forced degradation studies (ICH guidelines) under heat, light, and humidity, analyzed by LC-MS .
  • Isolation of degradants via preparative HPLC for structural elucidation and toxicity screening .

Crystallography and Polymorphism

Advanced: How can SHELX be applied to resolve crystallographic disorder in this compound? Answer:

  • TWINABS for correcting data from twinned crystals .
  • Partial occupancy refinement for disordered pyrazole rings or solvent molecules .
  • Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.